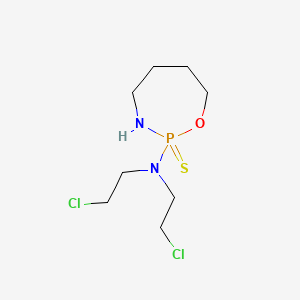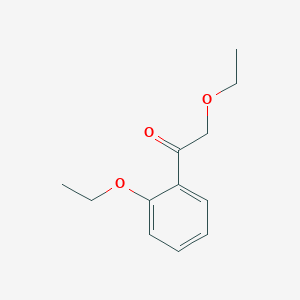
Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- is an organic compound with the molecular formula C12H16O3 It is a derivative of ethanone, where the phenyl ring is substituted with two ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- typically involves the reaction of 2-ethoxybenzaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 2-ethoxy-1-phenyl-: Similar structure but with only one ethoxy group.
Ethanone, 1-(4-ethoxyphenyl)-: The ethoxy group is positioned differently on the phenyl ring.
Uniqueness
Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- is unique due to the presence of two ethoxy groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and provides it with unique applications in various fields.
Eigenschaften
CAS-Nummer |
80292-71-3 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-ethoxy-1-(2-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-3-14-9-11(13)10-7-5-6-8-12(10)15-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
MRDMGGOYEBRLPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)C1=CC=CC=C1OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



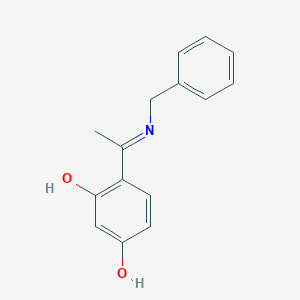
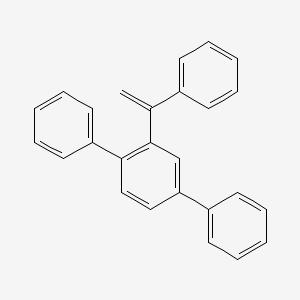
![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)

![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
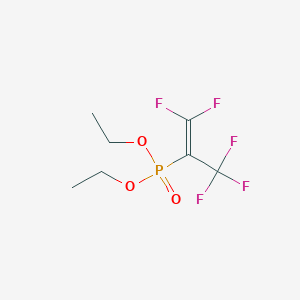
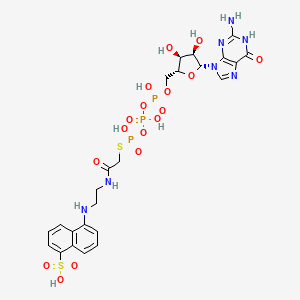
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)

